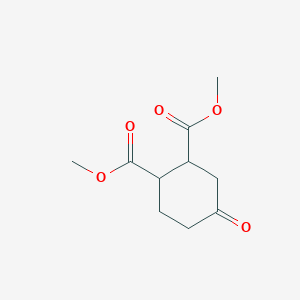

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate

Description

Systematic Nomenclature and Registry Information

The systematic IUPAC name for this compound is dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate for one enantiomer and dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate for its mirror image. The racemic mixture is cataloged under multiple CAS registry numbers, including 13990-96-0 for the (1RS,2SR) configuration and 13991-44-1 for the trans-isomer. Additional identifiers include PubChem CID 14005019 (for related derivatives) and SMILES notation COC(=O)C1CCC(=O)CC1C(=O)OC , which encodes the skeletal structure and functional groups.

Table 1: Registry and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name (enantiomers) | dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |

| dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate | |

| CAS Numbers | 13990-96-0 (racemic), 13991-44-1 (trans-isomer) |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.21 g/mol |

| SMILES | COC(=O)C1CCC(=O)CC1C(=O)OC |

The molecular formula C₁₀H₁₄O₅ reflects the presence of two ester groups (-COOCH₃) and one ketone (-C=O), contributing to its polarity and reactivity.

Molecular Geometry and Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the ketone group at the 4-position occupying an equatorial position to minimize steric strain. The two ester groups at the 1- and 2-positions are oriented in a cis or trans arrangement depending on the stereoisomer. In the racemic mixture, both enantiomers exhibit a trans relationship between the ester groups, as evidenced by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.

The stereochemical descriptor rel-(1R,2R) indicates that the ester groups reside on opposite faces of the cyclohexane ring, creating a dihedral angle of approximately 180° between the carboxylate moieties. This spatial arrangement influences the compound’s dipole moment and intermolecular interactions, as demonstrated by computational models using density functional theory (DFT).

Key Stereochemical Features :

- Chair conformation stabilizes the cyclohexane ring.

- Equatorial ketone reduces 1,3-diaxial interactions.

- Trans-diaxial ester groups minimize steric hindrance.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexane Dicarboxylate Derivatives

Cis-trans isomerism in cyclohexane dicarboxylates arises from the spatial arrangement of substituents on the ring. For racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate, the trans isomer dominates due to its lower steric energy compared to the cis counterpart. By contrast, derivatives such as dimethyl 4-ethoxycyclohexene-1,2-dicarboxylate (PubChem CID 14005019) exhibit fixed geometries due to the rigidity of the cyclohexene ring.

Table 2: Isomer Comparison in Cyclohexane Dicarboxylates

| Compound | Substituents | Isomerism | Key Distinguishing Feature |

|---|---|---|---|

| This compound | 1,2-ester; 4-ketone | Trans | Low steric strain; equatorial ketone |

| Dimethyl 4-ethoxycyclohexene-1,2-dicarboxylate | 1,2-ester; 4-ethoxy | Fixed | Planar cyclohexene ring |

| Dimethyl cyclohexane-1,2-dicarboxylate | 1,2-ester | Cis/Trans | No ketone; flexible isomerization |

The absence of a ketone group in dimethyl cyclohexane-1,2-dicarboxylate (CAS 4336-20-3) allows free rotation around the C1-C2 bond, enabling interconversion between cis and trans isomers at room temperature. In contrast, the ketone in this compound locks the ring into a specific conformation, preventing such isomerization. This structural rigidity makes the compound valuable in asymmetric synthesis, where stereochemical integrity is paramount.

Properties

Molecular Formula |

C10H14O5 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

dimethyl 4-oxocyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3 |

InChI Key |

HUKIJZIDGFUNMG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Oxocyclohexane-1,2-Dicarboxylic Acid

This method involves converting the dicarboxylic acid precursor into the corresponding dimethyl ester. Key steps include:

Reagents and Conditions

- Acid Catalyst: Sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) for protonation or activation of carboxylic acids.

- Alcohol: Methanol as the esterifying agent.

- Solvent: Dichloromethane or toluene for homogeneous reactions.

Procedure

- Activation of Carboxylic Acids :

- Esterification :

- The acid chloride intermediate reacts with excess methanol in the presence of a base (e.g., pyridine) to neutralize HCl, yielding the dimethyl ester.

Yield and Purification

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, CH₂Cl₂, reflux, 6 h | 70–75 | Rotary evaporation |

| Esterification | MeOH, pyridine, RT, 24 h | 85–90 | Column chromatography (SiO₂) |

Notes :

Cyclization via Acid-Catalyzed Reaction

This approach constructs the cyclohexane ring through acid-mediated cyclization of linear precursors.

Reagents and Conditions

- Linear Precursor : For example, dimethyl 3-oxopentane-1,5-dioate.

- Catalyst : p-Toluenesulfonic acid (p-TsOH) or sulfuric acid.

- Solvent : Toluene or ethylene glycol.

Procedure

- Cyclization :

- Workup :

- The reaction mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

Yield and Selectivity

| Precursor | Catalyst | Temperature | Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Dimethyl 3-oxopentane-1,5-dioate | p-TsOH | 120°C | 3 h | 63–68 | Single diastereomer |

Notes :

Reductive Alkylation or Oxidation

This method introduces the ketone group via oxidation or reduction of intermediates.

Reagents and Conditions

- Reductant : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Oxidant : Jones reagent (CrO₃/H₂SO₄) or ozone (O₃).

Procedure

- Reduction :

- A cyclohexene derivative is hydrogenated to form a cyclohexane ring. For example, dimethyl cyclohexene-1,2-dicarboxylate is reduced with H₂/Pd-C to yield the saturated compound.

- Oxidation :

- A secondary alcohol intermediate is oxidized to a ketone using Jones reagent.

Case Study: Ketone Formation

| Intermediate | Oxidant | Conditions | Yield (%) |

|---|---|---|---|

| 4-Hydroxycyclohexane-1,2-dicarboxylate | Jones reagent | 0°C, 1 h | 75–80 |

Notes :

- Oxidation is critical for introducing the 4-oxo group. Steric hindrance at the 4-position may require harsh conditions.

Industrial-Scale Production

Scaling up synthesis requires optimizing reagent ratios, solvent systems, and purification techniques.

Key Adaptations

- Solvent Choice :

- Catalyst Loading :

- Purification :

Industrial Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | MeOH, SOCl₂, 50°C, 6 h | 70–75 |

| Cyclization | p-TsOH, toluene, 120°C, 3 h | 63–68 |

| Purification | Ethanol/H₂O crystallization | 90–95 |

Comparative Analysis of Methods

The table below summarizes the efficiency and applicability of each method:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Esterification | High purity, scalable | Requires anhydrous conditions | 85–90 |

| Cyclization | Direct ring formation | Single diastereomer dominance | 63–68 |

| Reductive Alkylation | Introduces ketone group | Requires controlled oxidation | 75–80 |

| Industrial Protocol | Cost-effective, large-scale | Lower selectivity | 70–75 |

Critical Challenges and Solutions

- Racemic Mixture Formation :

- Byproduct Management :

- Challenge : Formation of decarboxylated or hydrolyzed byproducts.

- Solution : Optimize reaction time and temperature to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-oxo-1,2-cyclohexanedicarboxylic acid.

Reduction: 4-hydroxy-1,2-cyclohexanedicarboxylic acid dimethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Organic Synthesis :

- Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups enable it to participate in various reactions, including esterification and condensation reactions.

-

Synthesis of Chiral Compounds :

- The compound is utilized in asymmetric synthesis processes, where it can be transformed into chiral intermediates for pharmaceuticals. Its ability to undergo stereoselective transformations makes it valuable for creating enantiomerically pure compounds.

Biological Applications

-

Enzyme-Catalyzed Reactions :

- This compound is investigated as a substrate for enzymes such as esterases. These enzymes hydrolyze the ester bonds in the compound, leading to the formation of corresponding acids that play essential roles in various biochemical pathways.

-

Potential Therapeutic Applications :

- Research is ongoing to explore its potential therapeutic effects, particularly in drug development. The compound's interaction with biological systems may provide insights into its utility as a drug candidate or a lead compound for further modifications.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with various esterases to understand its hydrolysis kinetics and metabolic pathways. The results indicated that the compound could serve as a substrate for multiple esterase enzymes, highlighting its potential role in metabolic processes and drug metabolism.

Case Study 2: Synthesis of Chiral Intermediates

In another research project, this compound was used as a starting material for the synthesis of chiral intermediates employed in pharmaceutical formulations. The study demonstrated successful stereoselective transformations leading to high yields of desired enantiomers.

Mechanism of Action

The mechanism of action of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bonds and the formation of corresponding acids. This hydrolysis reaction is crucial in various biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

Structural Analogues: Cyclohexane vs. Cyclopentane Derivatives

Dimethyl 4-Oxocyclopentane-1,2-dicarboxylate (CAS 28269-03-6)

- Structure : Cyclopentane ring with 4-oxo and 1,2-dicarboxylate groups.

- Key Differences :

- Ring Size : The smaller cyclopentane ring introduces greater ring strain compared to the cyclohexane analogue, influencing reactivity and stability .

- Stereochemical Outcomes : Cyclopentane derivatives often exhibit distinct stereochemical profiles in reduction reactions due to conformational constraints .

| Property | 4-Oxocyclohexane Derivative | 4-Oxocyclopentane Derivative |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Stability (Thermodynamic) | Higher (less strain) | Lower (higher strain) |

| Common Synthetic Routes | NaBH₄ reduction of ketones | Similar reduction pathways |

Saturated vs. Unsaturated Ring Systems

Dimethyl 4-Cyclohexene-1,2-dicarboxylate (RP 1 Ester)

- Structure : Cyclohexene ring (unsaturated) with 1,2-dicarboxylate groups.

- Key Differences :

- Electronic Effects : The double bond in cyclohexene enhances electron delocalization, increasing reactivity in Diels-Alder reactions compared to the ketone-containing target compound .

- Applications : Cyclohexene derivatives are prioritized in fuel additives (e.g., RP-1 rocket fuel), whereas the oxo derivative is more suited for pharmaceutical intermediates .

Ester vs. Acid Derivatives

4-Oxocyclopentane-1,2-dicarboxylic Acid

- Structure : Cyclopentane ring with 4-oxo and 1,2-carboxylic acid groups.

- Key Differences :

Racemic vs. Chiral Forms

Zinc Cyclohexane Trans-1,2-Dicarboxylate Frameworks

- Structural Diversity : Racemic frameworks (R,R/S,S) adopt layered topologies with higher thermodynamic stability compared to homochiral (R,R) forms, which exhibit lower stability and distinct porosity .

- Implications : Racemic mixtures may offer broader material applications due to structural versatility, while chiral forms are critical for asymmetric catalysis .

Substituent Effects: Methyl vs. Allyl Esters

Diallyl 4-Cyclohexene-1,2-dicarboxylate

- Structure : Cyclohexene ring with allyl ester groups.

- Key Differences: Polymerization Potential: Allyl esters undergo radical-mediated polymerization, enabling use in resin synthesis, unlike methyl esters . Thermal Stability: Allyl groups degrade at lower temperatures (~200°C) compared to methyl esters (>250°C) .

Biological Activity

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate (DMOCD) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of DMOCD, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

DMOCD is characterized by its dicarboxylate structure, which allows it to participate in various biological reactions. The compound can undergo hydrolysis, oxidation, and reduction reactions, making it versatile in biochemical pathways.

The primary mechanism of action for DMOCD involves its interaction with specific enzymes, particularly esterases. The hydrolysis of its ester bonds results in the formation of corresponding acids, which play crucial roles in various metabolic processes. This hydrolysis is significant for understanding how DMOCD may influence cellular activities and signaling pathways .

Enzyme Interaction

DMOCD has been employed in studies investigating enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It serves as a substrate for various esterases, which catalyze the breakdown of ester bonds. This interaction is pivotal in metabolic pathways and can affect drug metabolism .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to DMOCD. For instance, derivatives exhibiting structural similarities have shown cytotoxic effects against cancer cell lines such as MCF7 (human breast cancer) and others. The presence of specific functional groups appears to enhance these activities, suggesting that modifications to the DMOCD structure could yield more potent anticancer agents .

Study 1: Enzyme-Catalyzed Reactions

In a study assessing the role of DMOCD in enzymatic reactions, researchers prepared a solution containing DMOCD and monitored the hydrolysis process using esterase K310-903. The results indicated that DMOCD effectively served as a substrate, leading to significant product formation within a controlled pH environment (pH 6.8). This underscores its utility in studying enzyme kinetics and mechanisms .

Study 2: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of DMOCD derivatives against various cancer cell lines. Compounds were screened for their ability to inhibit cell proliferation. The findings demonstrated that certain derivatives exhibited higher cytotoxicity than natural products like aspernomine, indicating that structural modifications could enhance therapeutic efficacy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.